molecular formula C27H29N3O5 B12284602 Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

Cat. No.: B12284602
M. Wt: 475.5 g/mol
InChI Key: HEPLJHDCXLLGPB-UHFFFAOYSA-N
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Description

Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is a synthetic carbohydrate derivative with the molecular formula C27H29N3O5 and a molecular weight of 475.55 . This compound is characterized by the presence of an azido group at the 2-position and benzyl groups at the 3, 6, and 2-deoxy positions of the glucopyranoside ring. It is primarily used in synthetic carbohydrate chemistry due to its stability and reactivity.

Preparation Methods

The synthesis of Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves multiple steps, starting from a suitable glucopyranoside precursor. The key steps include:

Chemical Reactions Analysis

Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside is primarily related to its ability to participate in click chemistry reactions. The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, which are stable and bioorthogonal. This property makes it useful in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar compounds to Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside include:

  • Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside
  • Beta-L-Glucopyranosyl chloride, 2,3,4,6-tetraacetate
  • 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose

Compared to these compounds, this compound is unique due to the presence of the azido group, which imparts distinct reactivity and stability .

Properties

Molecular Formula

C27H29N3O5

Molecular Weight

475.5 g/mol

IUPAC Name

5-azido-4,6-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol

InChI

InChI=1S/C27H29N3O5/c28-30-29-24-26(33-17-21-12-6-2-7-13-21)25(31)23(19-32-16-20-10-4-1-5-11-20)35-27(24)34-18-22-14-8-3-9-15-22/h1-15,23-27,31H,16-19H2

InChI Key

HEPLJHDCXLLGPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N=[N+]=[N-])OCC4=CC=CC=C4)O

Origin of Product

United States

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